Tetracenomycin D3 methylester Tetracenomycin D3 methylester Tetracenomycin D3 methyl ester is a tetracenecarboxylate ester, a member of tetracenequinones and a methyl ester. It derives from a tetracenomycin D3.
Brand Name: Vulcanchem
CAS No.: 104513-07-7
VCID: VC20783945
InChI: InChI=1S/C21H14O8/c1-7-14-8(4-12(23)15(7)21(28)29-2)3-10-17(19(14)26)20(27)16-11(18(10)25)5-9(22)6-13(16)24/h3-6,22-24,26H,1-2H3
SMILES: CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC
Molecular Formula: C21H14O8
Molecular Weight: 394.3 g/mol

Tetracenomycin D3 methylester

CAS No.: 104513-07-7

Cat. No.: VC20783945

Molecular Formula: C21H14O8

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

Tetracenomycin D3 methylester - 104513-07-7

Specification

Description Tetracenomycin D3 methyl ester is a tetracenecarboxylate ester, a member of tetracenequinones and a methyl ester. It derives from a tetracenomycin D3.
CAS No. 104513-07-7
Molecular Formula C21H14O8
Molecular Weight 394.3 g/mol
IUPAC Name methyl 3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylate
Standard InChI InChI=1S/C21H14O8/c1-7-14-8(4-12(23)15(7)21(28)29-2)3-10-17(19(14)26)20(27)16-11(18(10)25)5-9(22)6-13(16)24/h3-6,22-24,26H,1-2H3
Standard InChI Key RQYUIUSZANHVJK-UHFFFAOYSA-N
SMILES CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC
Canonical SMILES CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator